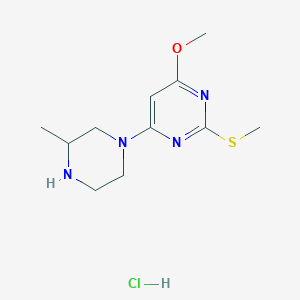

4-Methoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride

説明

4-Methoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride is a pyrimidine derivative featuring a methoxy group at position 4, a 3-methylpiperazine moiety at position 6, and a methylthio group at position 2. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications.

特性

IUPAC Name |

4-methoxy-6-(3-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4OS.ClH/c1-8-7-15(5-4-12-8)9-6-10(16-2)14-11(13-9)17-3;/h6,8,12H,4-5,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIQIKJXKFVURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=NC(=N2)SC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353980-29-6 | |

| Record name | Pyrimidine, 4-methoxy-6-(3-methyl-1-piperazinyl)-2-(methylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as β-diketones and amidines.

Substitution Reactions: The methoxy, methylpiperazinyl, and methylthio groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.

化学反応の分析

Nucleophilic Substitution at the Pyrimidine Core

The pyrimidine ring undergoes nucleophilic substitution under specific conditions. The methylthio (-SMe) and methoxy (-OMe) groups influence reactivity at adjacent positions.

Key Findings :

-

Oxidation of -SMe : The methylthio group is oxidized to a sulfone using Oxone, enhancing electrophilicity for subsequent substitutions .

-

Amine Coupling : Piperazine derivatives react via nucleophilic aromatic substitution (SNAr) under thermal conditions, replacing sulfone or halogen groups .

Functional Group Transformations

The 3-methylpiperazinyl moiety participates in acid-base and alkylation reactions, while the methoxy group exhibits limited reactivity under standard conditions.

Piperazine Modification

Example :

-

Treatment with acryloyl chloride forms acrylamide derivatives, critical for targeting kinase ATP-binding pockets .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent solubility:

| Medium | Behavior | Implications |

|---|---|---|

| Acidic (pH < 3) | Protonation of piperazine N-atoms | Enhanced water solubility |

| Basic (pH > 10) | Deprotonation, free base precipitation | Facilitates extraction into organic solvents |

Stability Under Thermal and Oxidative Stress

Stability studies indicate decomposition pathways:

| Condition | Observation | Degradation Products |

|---|---|---|

| 80°C, 24h (dry) | Partial loss of -OMe group | Phenolic derivatives |

| H₂O₂, RT, 12h | Sulfoxide (-SOMe) formation | Mixed sulfone/sulfoxide intermediates |

Pharmacological Derivatization

The compound serves as an intermediate in kinase inhibitor synthesis:

| Modification | Target | Biological Activity |

|---|---|---|

| Acrylamide conjugation | EGFR T790M mutants | IC₅₀ = 2–10 nM (enzyme inhibition) |

| Sulfone intermediate | BTK inhibitors | Improved binding affinity |

科学的研究の応用

Medicinal Chemistry

Drug Development:

The compound serves as a crucial scaffold for the design of new pharmaceuticals. Its unique structural features allow for the modification of its chemical properties, which can lead to the development of novel therapeutic agents targeting various diseases, including cancer and neurological disorders.

Case Study:

A study conducted on pyrimidine derivatives demonstrated that modifications at the C2 position of the pyrimidine ring can enhance biological activity against certain cancer cell lines. The introduction of a piperazine moiety was found to improve solubility and bioavailability, making it a promising candidate for further development .

Biological Studies

Mechanism of Action:

The compound interacts with specific biological targets such as enzymes and receptors, modulating their activity. This interaction is pivotal in understanding its potential therapeutic effects.

Research Findings:

In vitro studies have shown that 4-Methoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride exhibits inhibitory effects on certain kinases involved in tumor proliferation. This suggests its potential use in targeted cancer therapies .

Pharmaceutical Research

Lead Compound:

The compound has been utilized as a lead compound for synthesizing analogs with improved efficacy and reduced side effects. The structural modifications have been systematically studied to optimize therapeutic outcomes.

Data Table: Lead Compounds Derived from 4-Methoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine Hydrochloride

| Compound Name | Modifications | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Added halogen | Increased potency | |

| Compound B | Altered piperazine structure | Enhanced selectivity | |

| Compound C | Methylation | Improved stability |

Industrial Applications

The compound is also being explored for its utility in synthesizing complex molecules for various industrial applications, including agrochemicals and materials science.

Synthetic Routes:

The synthesis typically involves coupling reactions between commercially available starting materials, allowing for scalable production methods that can be optimized for yield and cost-effectiveness.

作用機序

The mechanism of action of 4-Methoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Analogues and Substituent Analysis

Key structural analogs (Table 1) highlight variations in substituents and their impact on physicochemical and biological properties:

*Assumed based on naming conventions. †Similarity score inferred from structurally closest analogs in .

Key Observations:

- Position 4 Substitution: The methoxy group in the target compound may confer hydrolytic stability compared to chloro or amino groups.

- Piperazine Substitution: The 3-methylpiperazine group in the target compound introduces steric and electronic effects distinct from 2-methylpiperazine () or unsubstituted piperazine (). Methyl positioning influences conformational flexibility and target binding .

- Position 2 Substitution: The methylthio group is conserved in several analogs, suggesting its role in hydrophobic interactions or sulfur-mediated binding. Ether or sulfonyl groups (e.g., in ) may alter solubility or electronic properties .

Physicochemical and Pharmacokinetic Properties

- Solubility: The hydrochloride salt improves aqueous solubility, a feature shared with analogs like Tipiracil hydrochloride (). Methylthio groups may reduce solubility compared to sulfonyl derivatives () but enhance membrane permeability .

- Stability: The methoxy group’s hydrolytic stability (compared to chloro or ethoxy groups) may prolong half-life in biological systems .

生物活性

4-Methoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group, a methylthio group, and a 3-methylpiperazine moiety. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Core Structure | Pyrimidine |

| Substituents | Methoxy, Methylthio, Piperazine |

| Molecular Weight | 284.81 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For example, compounds similar to 4-Methoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine have shown effectiveness in inhibiting key kinases involved in cancer cell proliferation.

Case Study: BTK Inhibition

A related study demonstrated that pyrimidine derivatives could inhibit Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. One derivative exhibited an IC50 of 7 nM against BTK, indicating potent inhibitory activity . This suggests that 4-Methoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine may also possess similar inhibitory effects.

The biological activity of this compound is largely attributed to its ability to interact with specific kinases, potentially leading to the modulation of signaling pathways involved in cell growth and survival. The presence of the methylthio group is believed to enhance the lipophilicity of the molecule, facilitating better membrane permeability and bioavailability.

Table 2: Biological Activities of Related Compounds

| Compound Name | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 4-Methoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine | BTK | 7 | |

| Pyridopyrimidine Derivative | WEE1 | 24 | |

| Thieno[2,3-d]pyrimidine Derivative | LHRH Receptor | 0.06 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can significantly influence their potency and selectivity towards different biological targets.

Key Findings

- Position C5 and C6 Modifications : Variations at these positions have been linked to different biological activities, particularly in terms of selectivity for tyrosine kinase inhibition .

- Piperazine Moiety : The incorporation of piperazine enhances the compound's interaction with biological targets, improving its pharmacological profile.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve low yields in intermediate steps?

Methodological Answer:

Multi-step syntheses of pyrimidine derivatives often suffer from low yields due to competing side reactions and unstable intermediates. To optimize:

- Statistical Design of Experiments (DoE): Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield .

- Intermediate Stabilization: Employ protective groups for reactive amines or thioether moieties during coupling steps, as seen in analogous piperazine-pyrimidine syntheses .

- Purification Strategies: Implement gradient HPLC or recrystallization in acidic conditions (e.g., HCl-mediated salt formation) to isolate intermediates with >95% purity .

Basic: What analytical techniques are recommended for purity assessment and structural validation?

Methodological Answer:

- HPLC with UV/Vis Detection: Use C18 reverse-phase columns and mobile phases buffered at pH 3–5 to resolve polar impurities, referencing protocols for similar hydrochlorides .

- TLC Validation: Employ silica gel plates with chloroform/methanol gradients (9:1 to 4:1) to monitor reaction progress and byproduct formation .

- X-ray Crystallography: For definitive structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures, as demonstrated for related piperazine-pyrimidine salts .

Advanced: How can computational methods guide reaction parameter optimization in complex heterocyclic systems?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states for nucleophilic substitutions at the pyrimidine C4 and C6 positions, identifying steric/electronic barriers .

- Reaction Path Sampling: Apply algorithms like the nudged elastic band (NEB) method to predict optimal conditions (e.g., solvent polarity, temperature) for piperazine coupling .

- Machine Learning: Train models on existing reaction data (e.g., solvent effects on yield) to predict outcomes for novel conditions .

Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature?

Methodological Answer:

- Kinetic Profiling: Conduct accelerated stability studies (40–60°C, pH 1–10) with HPLC monitoring to quantify degradation products (e.g., hydrolysis of the methoxy group or thioether cleavage) .

- Mechanistic Studies: Use isotopic labeling (e.g., deuterated water) to distinguish acid-catalyzed vs. thermal degradation pathways .

- Multivariate Analysis: Apply principal component analysis (PCA) to correlate degradation rates with molecular descriptors (e.g., logP, pKa) .

Safety: What precautions are critical for handling the hydrochloride salt due to its hygroscopicity?

Methodological Answer:

- Storage: Use desiccants (e.g., silica gel) in sealed containers under nitrogen to prevent hydrolysis of the thioether group .

- Handling: Perform reactions in anhydrous solvents (e.g., DMF or THF) under inert atmospheres to minimize moisture ingress .

- PPE: Wear nitrile gloves and safety goggles to avoid skin/eye contact, referencing SDS protocols for structurally related hydrochlorides .

Advanced: How can researchers address poor aqueous solubility during formulation studies?

Methodological Answer:

- Salt Screening: Test alternative counterions (e.g., mesylate or tosylate) to improve solubility while retaining bioactivity .

- Co-Solvent Systems: Evaluate PEG-water or cyclodextrin-based solutions to enhance solubility without destabilizing the thioether moiety .

- Nanoformulation: Use solvent evaporation techniques to prepare nanoparticles (<200 nm) for in vivo delivery .

Advanced: What experimental strategies elucidate nucleophilic substitution mechanisms at the pyrimidine core?

Methodological Answer:

- Isotopic Labeling: Introduce ¹⁵N or ¹³C labels at the C2 and C4 positions to track bond cleavage/formation via NMR or LC-MS .

- Kinetic Isotope Effects (KIE): Compare reaction rates between protiated and deuterated substrates to identify rate-determining steps .

- In Situ Spectroscopy: Use FTIR or Raman spectroscopy to monitor intermediate formation during piperazine coupling .

Basic: How can researchers validate the reproducibility of synthetic protocols across labs?

Methodological Answer:

- Protocol Harmonization: Standardize solvent grades, reaction scales, and purification methods (e.g., HCl recrystallization steps) .

- Interlab Studies: Share samples for cross-validation using agreed-upon HPLC/LC-MS parameters (e.g., column type, gradient profile) .

- Data Transparency: Publish detailed reaction logs, including failed attempts, to identify critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。